N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-21-11-17-25(18-12-21)36(33,34)31(22-13-15-24(35-2)16-14-22)20-23(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,32H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIHNFXHPGIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the preparation of a carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is usually carried out in the presence of a base like sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl carbazole with 4-methoxyphenyl-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific conditions.
Reduction: Amines or other reduced forms of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its multifunctional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of fluorescent probes or as a ligand in biochemical assays. Its carbazole moiety is known for its photophysical properties, which can be exploited in imaging applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in drug design and development.
Industry
Industrially, the compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole unit.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds with biological targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
Compound A : N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide
- Molecular Formula : C₂₇H₂₆N₂O₄S
- Molecular Weight : 474.575 g/mol
- Key Differences :
- Implications : The furan ring may enhance π-π stacking interactions but reduce electron-donating effects compared to the methoxy group.
Compound B : N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
- Molecular Formula : C₂₃H₂₃Br₂N₂O₃S
- Key Differences :
- Bromination at the 3,6-positions of the carbazole core.
- N,4-dimethyl substitution on the benzenesulfonamide group.
Variations in the Hydroxypropyl Chain and Sulfonamide Linkage
Compound C : N-(2-Hydroxy-3-phenoxypropyl)-N-(substituted)-4-methylbenzenesulfonamide Derivatives
- Examples: 37f: Incorporates 4-methoxyphenoxy and 4-nitrophenoxy groups. 37h: Features 4-nitrophenoxy and phenoxy groups.
- Molecular Weight : ~60.98 (reported as 60.98 in error; likely ~600 g/mol based on formula C₂₆H₃₀N₂O₉S).
- Nitro groups may enhance electron-withdrawing effects, contrasting with the methoxy group's electron-donating nature in the target compound .
Sulfonamide Derivatives with Heterocyclic Moieties
Compound D : N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
Structural and Functional Analysis
Spectral Characteristics
- IR Spectroscopy :
- NMR :
Data Tables
Table 1: Molecular Properties of Selected Compounds
Table 2: Key Spectral Bands in Sulfonamide Derivatives
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, a complex organic compound, is part of the carbazole family known for diverse biological activities. Its unique structure, which includes a carbazole moiety and sulfonamide functionality, positions it as a promising candidate for pharmaceutical applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available literature.
- Molecular Formula : C28H26N2O4S
- Molecular Weight : 500.61 g/mol
- Structure : Contains a carbazole core, hydroxypropyl group, and methoxyphenyl sulfonamide.
Biological Activity Overview
Compounds derived from carbazole structures have been documented to exhibit various biological activities, including:
- Anticancer Activity : Carbazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies indicate that similar compounds can modulate cell cycle progression and apoptosis pathways in cancer cells .
- Anti-inflammatory Effects : The sulfonamide group is often linked to anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
- Antimicrobial Properties : Research has demonstrated that carbazole derivatives possess significant antibacterial and antifungal activity against various pathogens, suggesting their potential use as antimicrobial agents .
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, influencing signaling pathways related to cell growth and apoptosis.
- Cell Cycle Modulation : Similar compounds have been shown to affect the expression of proteins involved in the cell cycle (e.g., p53 and cyclins), leading to cell cycle arrest and increased apoptosis in cancer cells .
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of Carbazole Intermediate : Initial reactions include nitration and cyclization to form the carbazole structure.
- Hydroxypropylation : The carbazole is then reacted with hydroxypropylating agents.
- Sulfonamide Formation : Finally, the hydroxypropylated carbazole reacts with 4-methoxyphenylmethanesulfonyl chloride under basic conditions to yield the target compound.
Case Studies and Research Findings
-
Anticancer Studies :
- Research on structurally similar carbazole derivatives has shown promising results in inhibiting breast cancer cell lines (e.g., MCF-7), demonstrating effects on apoptosis and cell cycle regulation .
- A study indicated that certain carbazole derivatives could inhibit STAT3 activation, a pathway often implicated in cancer progression .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide | Similar structure with fluorine substitution | Enhanced reactivity |
| N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide | Chlorine substitution | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
